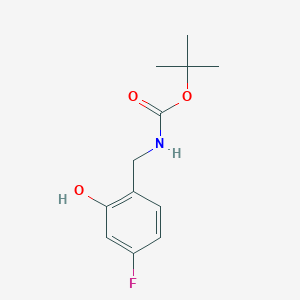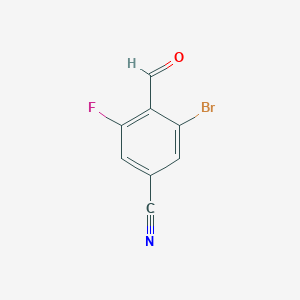
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid found in the plant species Stephania intermedia. L-SPD has been found to possess various pharmacological properties, including anti-addictive, neuroprotective, and analgesic effects.
作用機序
The exact mechanism of action of L-SPD is not fully understood. However, it is known to act on the dopaminergic system by inhibiting the release of dopamine in the nucleus accumbens. L-SPD also modulates the activity of various neurotransmitters, including glutamate, GABA, and serotonin.
Biochemical and Physiological Effects:
L-SPD has been found to have various biochemical and physiological effects. It reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases. L-SPD also modulates the activity of various neurotransmitters, which may contribute to its anti-addictive and analgesic effects.
実験室実験の利点と制限
L-SPD has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and study compared to synthetic compounds. L-SPD is also relatively stable and can be stored for long periods without significant degradation.
However, there are also limitations to using L-SPD in lab experiments. The compound is relatively insoluble in water, which may limit its use in certain assays. L-SPD also has a relatively low potency compared to other drugs, which may require higher concentrations for effective results.
将来の方向性
There are several future directions for the study of L-SPD. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a treatment for other addictive disorders, such as alcohol and opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of L-SPD and its effects on various neurotransmitter systems.
合成法
The synthesis of L-SPD involves the extraction of the alkaloid from the roots of Stephania intermedia. The extracted alkaloid is then purified using various chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white crystalline powder with a melting point of 163-165°C.
科学的研究の応用
L-SPD has been extensively studied for its anti-addictive properties. It has been found to reduce drug-seeking behavior in animal models of addiction, including cocaine, morphine, and nicotine addiction. L-SPD acts on the dopaminergic system and inhibits the release of dopamine in the nucleus accumbens, a key brain region involved in addiction.
In addition to its anti-addictive effects, L-SPD has also been shown to possess neuroprotective properties. It protects neurons from oxidative stress and reduces neuronal damage in animal models of Parkinson's disease and cerebral ischemia.
特性
IUPAC Name |
(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPXXITGHPXSH-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(NC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H](N[C@H](C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)


![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2690327.png)




![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)
![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)